

physical and chemical properties of 2'-Hydroxy-5'-isopropylacetophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2'-Hydroxy-5'-
isopropylacetophenone

Cat. No.: B167516

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An In-Depth Technical Guide to 2'-Hydroxy-5'-isopropylacetophenone

This guide provides a comprehensive technical overview of **2'-Hydroxy-5'-isopropylacetophenone**, tailored for researchers, scientists, and professionals in drug development and materials science. The information is structured to deliver not just data, but actionable insights into its synthesis, characterization, and application, grounded in established chemical principles.

Introduction and Strategic Overview

2'-Hydroxy-5'-isopropylacetophenone (CAS No. 1634-36-2) is an aromatic ketone characterized by a phenol group ortho to an acetyl substituent and an isopropyl group in the para position.[1][2][3] This specific arrangement of functional groups imparts a unique combination of reactivity and physical properties, making it a valuable intermediate in organic synthesis. The phenolic hydroxyl group provides a site for electrophilic substitution and O-alkylation, while the ketone functionality allows for a wide range of classical carbonyl reactions. The isopropyl group enhances lipophilicity, a property often tuned in medicinal chemistry to modulate pharmacokinetic profiles.

Understanding the interplay of these structural features is critical for its effective utilization. This document serves as a practical guide to its core properties, synthesis, and safe handling, enabling researchers to leverage this compound in their scientific endeavors, from the synthesis of novel flavonoid structures to the development of advanced polymer resins.[2]

Physicochemical and Spectroscopic Profile

The reliable application of any chemical starts with a thorough understanding of its fundamental properties. These data points are crucial for designing experiments, predicting behavior in reaction mixtures, and ensuring safe handling.

Physical and Chemical Properties

The key physicochemical properties of **2'-Hydroxy-5'-isopropylacetophenone** are summarized in the table below. These values dictate the conditions required for its storage, handling, and use in various solvents and reaction systems.

Property	Value	Source(s)
CAS Number	1634-36-2	[1][2][3]
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1][2][4]
Molecular Weight	178.23 g/mol	[1][2][4]
Boiling Point	258 °C	[1][3]
Flash Point	107 °C	[1][3]
Density	1.051 g/cm ³	[3]
Appearance	Liquid (typical)	[5]
Synonyms	2-Acetyl-4-isopropylphenol, 5-Isopropyl-2-hydroxyacetophenone	[1][3]

Spectroscopic Signature for Structural Validation

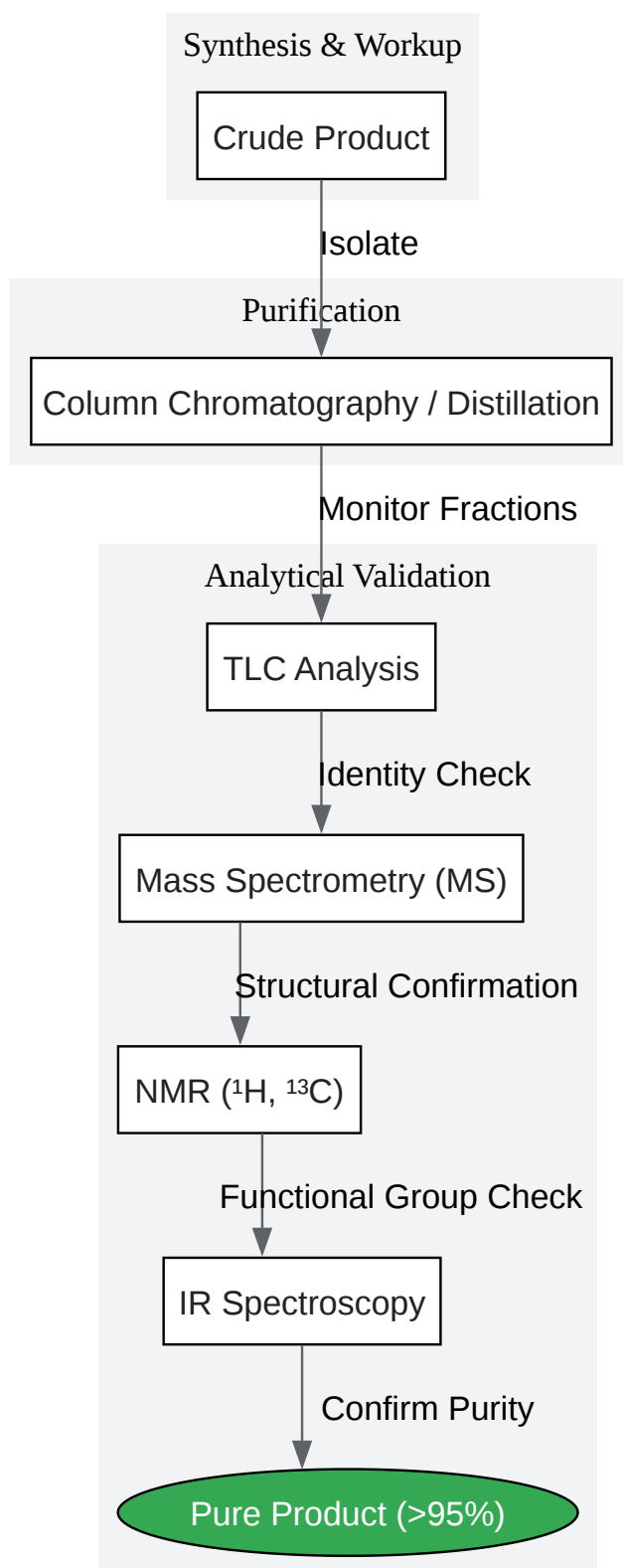
Structural confirmation is the cornerstone of chemical synthesis. While specific spectra for this exact compound are not publicly indexed, its structure allows for predictable spectroscopic characteristics. An analytical workflow is essential for verifying the identity and purity of a synthesized batch.

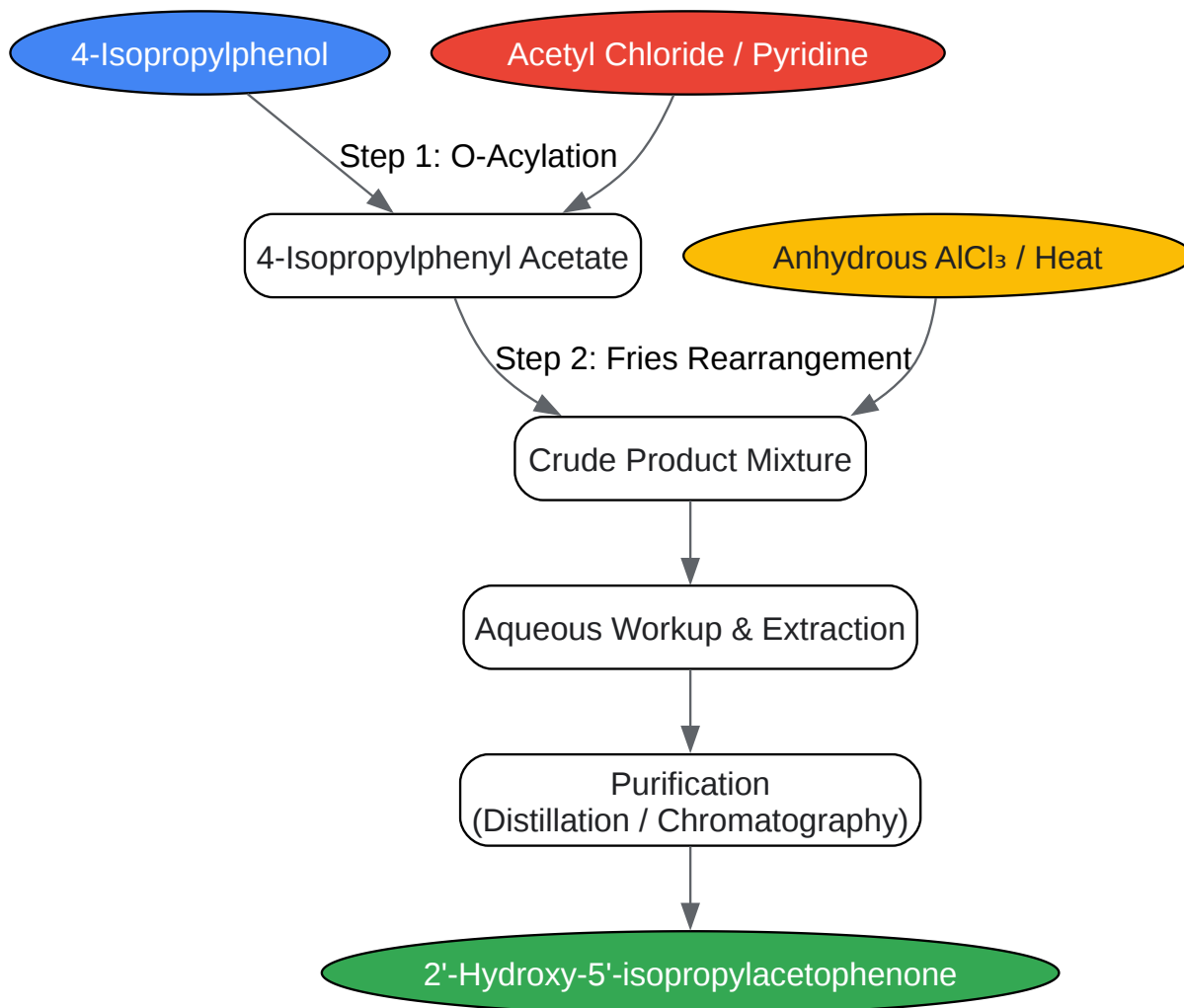
- ¹H NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key expected

signals include: a singlet for the phenolic hydroxyl proton (variable chemical shift), a singlet for the acetyl methyl protons, a septet for the isopropyl methine proton, a doublet for the two equivalent isopropyl methyl groups, and distinct signals for the three aromatic protons, showing characteristic ortho and meta coupling.

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR would confirm the presence of 11 distinct carbon atoms, including a signal for the carbonyl carbon (typically >190 ppm), signals for the six aromatic carbons (with those bearing oxygen being the most deshielded), and signals for the acetyl methyl and isopropyl carbons.
- IR (Infrared) Spectroscopy: The IR spectrum should prominently feature a broad absorption band for the O-H stretch of the phenolic group (around $3400\text{--}3200\text{ cm}^{-1}$) and a sharp, strong absorption for the C=O stretch of the ketone (around $1650\text{--}1680\text{ cm}^{-1}$), which is lowered from the typical $\sim 1715\text{ cm}^{-1}$ due to intramolecular hydrogen bonding with the ortho-hydroxyl group.
- MS (Mass Spectrometry): Mass spectrometry would show a molecular ion peak (M^+) at $m/z = 178.23$, confirming the molecular weight. Fragmentation patterns would likely involve the loss of a methyl group ($\text{M}-15$) or an acetyl group ($\text{M}-43$).

The logical flow for analytical validation is depicted below.





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Sources

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- To cite this document: BenchChem. [physical and chemical properties of 2'-Hydroxy-5'-isopropylacetophenone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167516#physical-and-chemical-properties-of-2-hydroxy-5-isopropylacetophenone]

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